Selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor (IC50 = 0.6 μM). Exhibits >100-fold selectivity for UCH-L3 over UCH-L1. Diminishes glycine transporter GlyT2 ubiquitination in brain stem and spinal cord primary neurons.
TCID
CAS No.: 30675-13-9
Cat. No.: VC0005009
Molecular Formula: C9H2Cl4O2
Molecular Weight: 283.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 30675-13-9 |
---|---|
Molecular Formula | C9H2Cl4O2 |
Molecular Weight | 283.9 g/mol |
IUPAC Name | 4,5,6,7-tetrachloroindene-1,3-dione |
Standard InChI | InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 |
Standard InChI Key | IDLAOWFFKWRNHB-UHFFFAOYSA-N |
SMILES | C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES | C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Appearance | Assay:≥95%A crystalline solid |
Chemical Identity and Structural Properties
TCID, systematically named 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione, belongs to the indandione class of organic compounds. Its molecular formula, C<sub>9</sub>H<sub>2</sub>Cl<sub>4</sub>O<sub>2</sub>, reflects a planar aromatic core substituted with four chlorine atoms, contributing to its high electrophilicity and stability . The compound crystallizes as a pale yellow solid with a molecular weight of 283.9 g/mol and a purity ≥95% in commercial preparations .
Mechanism of Action: Selective UCHL3 Inhibition
Ubiquitin Pathway and UCHL3 Role
Ubiquitination, a post-translational modification involving the covalent attachment of ubiquitin to substrates, regulates protein degradation, trafficking, and signaling. UCHL3, a thiol protease, catalyzes the cleavage of ubiquitin precursors and edits ubiquitin chains, maintaining cellular ubiquitin homeostasis . Unlike UCHL1, which is predominantly neuronal, UCHL3 is expressed broadly, influencing processes such as DNA repair and metabolic regulation .
Inhibitory Kinetics and Selectivity
TCID binds reversibly to UCHL3’s active site, exploiting a hydrophobic pocket lined with residues that accommodate its chlorinated indandione core. Its IC<sub>50</sub> of 0.6 µM against UCHL3 contrasts sharply with 75 µM for UCHL1, achieving 125-fold selectivity . This specificity arises from subtle differences in UCHL3’s catalytic cleft, which better accommodates TCID’s steric bulk compared to UCHL1.
Table 1: Pharmacological Profile of TCID
Parameter | Value | Source |
---|---|---|
Molecular Weight | 283.9 g/mol | |
UCHL3 IC<sub>50</sub> | 0.6 µM | |
UCHL1 IC<sub>50</sub> | 75 µM | |
Selectivity (UCHL3:L1) | 125:1 | |
Purity | ≥95% |
Biological Applications and Research Findings
Cancer Cell Studies
TCID’s application in H1299 lung cancer cells revealed UCHL3’s involvement in mitigating oxidative stress. Inhibition by TCID sensitized cells to hydrogen peroxide-induced apoptosis, implicating UCHL3 in redox homeostasis . These findings align with UCHL3’s reported role in stabilizing antioxidant proteins like peroxiredoxins .
Challenges and Limitations
Solubility and Bioavailability
TCID’s high hydrophobicity (LogP ≈ 3.5 estimated) limits aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for in vitro studies . While cell-permeable, its pharmacokinetic properties in vivo remain uncharacterized, posing hurdles for therapeutic translation.
Off-Target Effects at Elevated Concentrations
At concentrations >10 µM, TCID weakly inhibits UCHL1 (IC<sub>50</sub> = 75 µM), potentially confounding phenotypic assays . Researchers must titrate doses carefully to maintain selectivity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume